(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate
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Overview
Description
(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Scientific Research Applications
Thermal Behavior and Complex Formation
Research has explored the thermal behavior of new complexes with mixed ligands, including those involving 3-amino-1,2,4-triazole and acrylate anion. These complexes, including various metal ions like Mn, Co(II), Ni(II), Cu(II), and Zn(II), were characterized and their thermal behavior in nitrogen flow was investigated, revealing complex decomposition processes (Badea, Olar, Marinescu, & Vasile, 2008).
Porous Coordination Polymers
3-Amino-1,2,4-triazole (AmTAZ) ligand has shown promise in forming robust porous coordination polymers. Studies have crystallized unusual cubic cage structures with nitrate anions occupying the pores, anticipating the formation of materials with open pores by incorporating charge-compensating anions into the framework structure (Schlueter, Funk, & Geiser, 2006).
Crystal Structure Analysis
In crystallography, compounds containing 5-amino-1H-1,2,4-triazol-3-carboxylic acid moieties have been studied. These include independent moieties in cationic and zwitterionic forms, contributing to an understanding of molecular interactions and hydrogen bonding in crystal structures (Berrah, Bouchene, Bouacida, & Daran, 2012).
Polymer Modification
Studies have modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to triazole derivatives. These modifications enhance the thermal stability and biological activity of polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).
Green Synthetic Approaches
Research has focused on green synthetic methods, particularly for high-performance energetic nitramino azoles. These methods utilize potassium nitrate and concentrated sulfuric acid for nitration, leading to the formation of energetic salts with potential as high-performance explosives (Tang, Liu, Imler, Parrish, & Shreeve, 2019).
Metal-Organic Frameworks
The development of metal-organic frameworks using 3-amino-1,2,4-triazole has been explored, leading to structures with open-ended, hollow nanotubular channels. These frameworks demonstrate stability up to 350 degrees C and potential applications in preparing one-dimensional crystalline nanomaterials (Su, Goforth, Smith, Pellechia, & zur Loye, 2004).
Polymer Research
Polymeric herbicides synthesized by reacting poly(acrylic acid)s with triazole derivatives have been investigated. These copolymers demonstrate potential as herbicides, with the ability to release active moieties in a controlled manner (Hartmann, Bauer, & Wermann, 1985).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can be achieved through multiple pathways. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with acrylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be
Properties
IUPAC Name |
(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRJDTMDBMALKV-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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